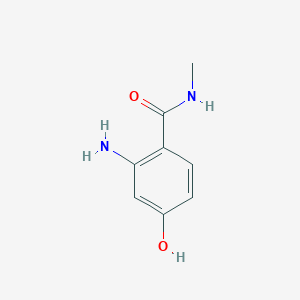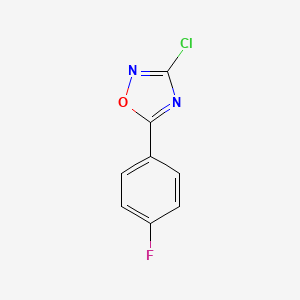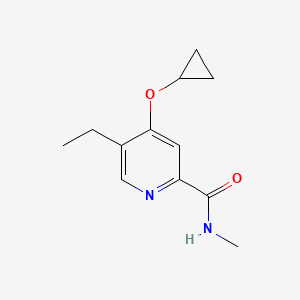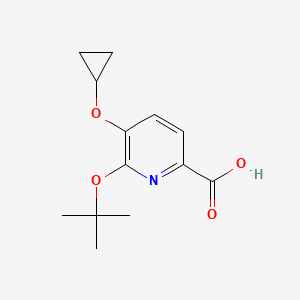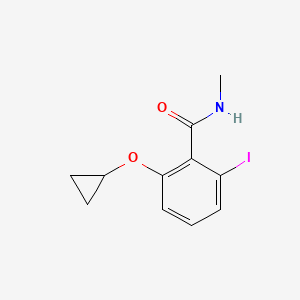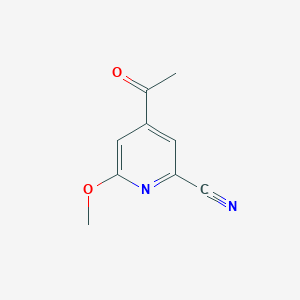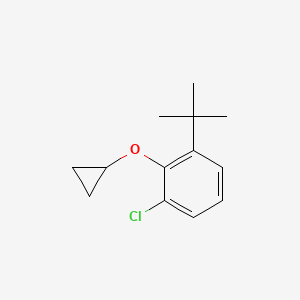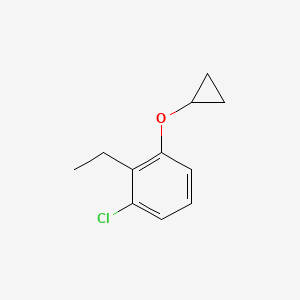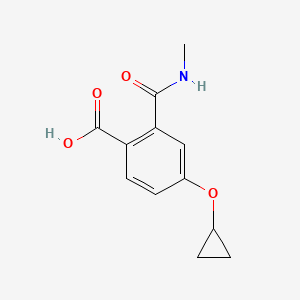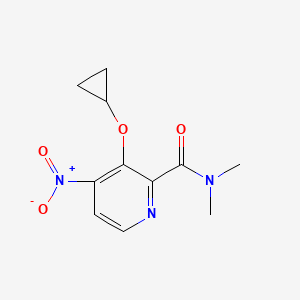
3-Cyclopropoxy-N,N-dimethyl-4-nitropicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N,N-dimethyl-4-nitropicolinamide is a chemical compound with the molecular formula C11H13N3O4. It consists of 31 atoms: 13 hydrogen atoms, 11 carbon atoms, 3 nitrogen atoms, and 4 oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-nitropicolinamide typically involves the reaction of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-4-nitropicolinamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: It could be explored for its potential use in drug development.
Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-nitropicolinamide involves its interaction with specific molecular targets and pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclopropoxy-N,N-dimethyl-3-nitropicolinamide
- Other picolinamide derivatives with different substituents
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-4-nitropicolinamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. Its cyclopropoxy group, in particular, may impart unique steric and electronic effects that influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C11H13N3O4 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N,N-dimethyl-4-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O4/c1-13(2)11(15)9-10(18-7-3-4-7)8(14(16)17)5-6-12-9/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
XJQANWZBIDJMDE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=NC=CC(=C1OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


